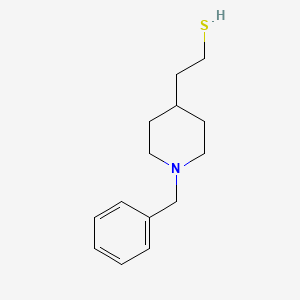
2-(1-Benzylpiperidin-4-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperidin-4-yl)ethanethiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a benzyl group and an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)ethanethiol typically involves the reaction of 1-benzylpiperidine with an appropriate thiolating agent. One common method is the reaction of 1-benzylpiperidine with 2-chloroethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)ethanethiol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system (CNS) and neurodegenerative diseases.
Biological Studies: The compound is studied for its potential antioxidant and cholinergic properties, making it a candidate for research in Alzheimer’s disease and other CNS disorders.
Industrial Applications: It serves as a building block in the synthesis of various fine chemicals and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)ethanethiol involves its interaction with specific molecular targets in the body. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling in the CNS. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed . Additionally, its antioxidant properties help mitigate oxidative stress, which is implicated in various neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-yl)ethan-1-one: Another piperidine derivative with potential antioxidant and cholinergic properties.
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: A compound with similar structural features and potential therapeutic applications.
Uniqueness
2-(1-Benzylpiperidin-4-yl)ethanethiol is unique due to its specific combination of a piperidine ring, benzyl group, and ethanethiol group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C14H21NS |
|---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)ethanethiol |
InChI |
InChI=1S/C14H21NS/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 |
InChI Key |
CZVRRXQQJBNBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCS)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



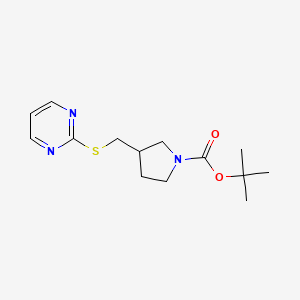
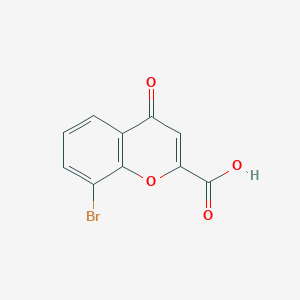

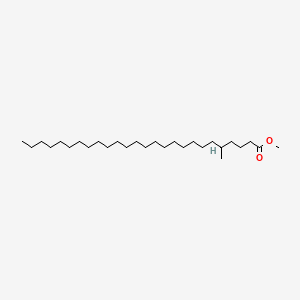

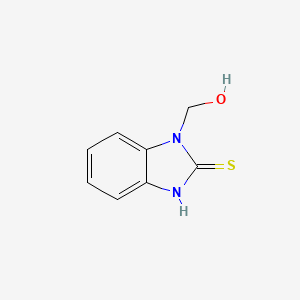
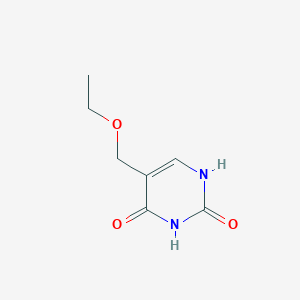
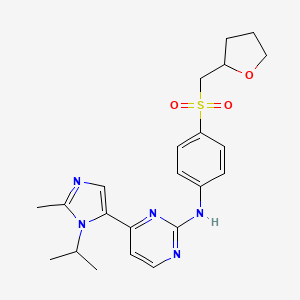
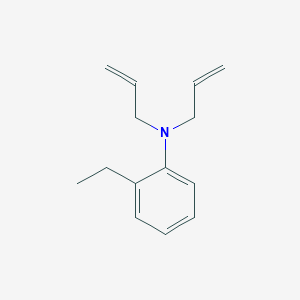
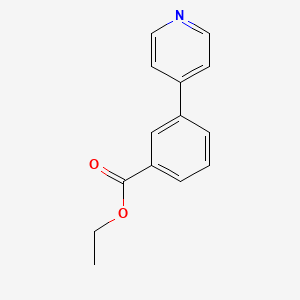
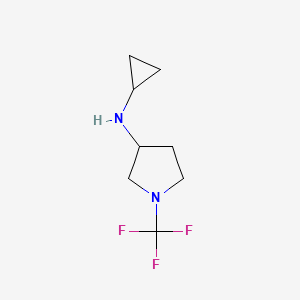
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

